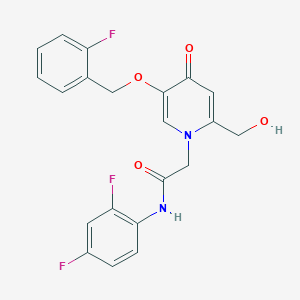![molecular formula C7H11N3OS B2915134 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol CAS No. 2202176-67-6](/img/structure/B2915134.png)
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of thiadiazole derivatives is often achieved through reactions involving hydrazonoyl halides . These compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The structure of the compound was confirmed by X-ray single crystal diffraction analysis .Chemical Reactions Analysis
Thiadiazole derivatives are known to undergo a variety of chemical reactions. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Several studies have explored the antimicrobial properties of compounds containing cyclobutane and thiazole rings. For instance, Cukurovalı et al. (2002) and Yilmaz et al. (2003) investigated Schiff base ligands with these components and their metal complexes, revealing antimicrobial activities against various microorganisms (Cukurovalı et al., 2002) (Yilmaz et al., 2003).
Synthesis and Biological Activity : Koparır et al. (2004) synthesized derivatives of 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole and evaluated their antibacterial activity, demonstrating the potential for biological applications (Koparır et al., 2004).
Antiproliferative and Antimicrobial Properties : Gür et al. (2020) studied Schiff bases derived from 1,3,4-thiadiazole compounds, which showed significant DNA protective ability and antimicrobial activity, indicating their potential in cancer therapy and as antimicrobial agents (Gür et al., 2020).
Medicinal Chemistry of 1,2,4-Thiadiazoles : Tam et al. (2005) and Matysiak (2015) provided insights into the medicinal chemistry of 1,2,4-thiadiazoles, highlighting their role as pharmacophores and their potential in targeting cysteine residues of proteins and enzymes (Tam et al., 2005) (Matysiak, 2015).
Regioselective Synthesis and Applications : Yang et al. (2013) discussed a regioselective method for synthesizing 2-amino-1,3,4-thiadiazole derivatives, which are useful in various chemical reactions (Yang et al., 2013).
Anticancer Activities : Krishna et al. (2020) explored the synthesis of 1,3,4-thiadiazole analogues and their evaluation as anticancer agents, demonstrating their potential effectiveness in in vitro and in vivo studies (Krishna et al., 2020).
Wirkmechanismus
Target of Action
Compounds with a similar thiadiazole ring structure have been found to interact with various biological targets, including enzymes and receptors . Thiadiazoles are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
The thiadiazole moiety in the compound is known to interact strongly with biological targets due to its mesoionic nature . This interaction can lead to changes in the function of the target, potentially inhibiting its activity or altering its signaling pathways.
Biochemical Pathways
Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .
Pharmacokinetics
The good liposolubility of the sulfur atom in the thiadiazole ring system has a positive effect on the biological activity and pharmacokinetic properties of thiadiazole-containing compounds, making them capable of easily crossing through cell membranes .
Result of Action
Thiadiazole derivatives have been reported to have a variety of biological activities, including anticancer, antimicrobial, and antiviral properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol. For instance, the compound’s stability could be affected by exposure to light, temperature, and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment, such as proteins or other drugs.
Zukünftige Richtungen
The future directions for research on “2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their potential as antitumor agents . Additionally, more research could be done to better understand their mechanism of action and to optimize their synthesis process .
Biochemische Analyse
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have shown a broad spectrum of activity against various pathogens .
Cellular Effects
Other 1,3,4-thiadiazole derivatives have shown to display anticancer activities in various in vitro and in vivo models .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Eigenschaften
IUPAC Name |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4-8-7(12-10-4)9-5-2-3-6(5)11/h5-6,11H,2-3H2,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDDYHCTGUTXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2915051.png)
![6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2915053.png)
![N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2915056.png)
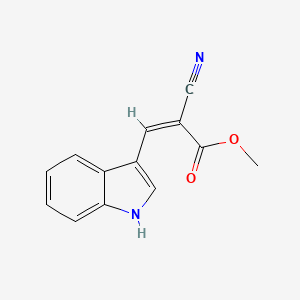

![2,4,7,8-Tetramethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915059.png)
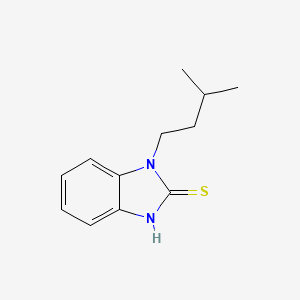
![3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2915062.png)
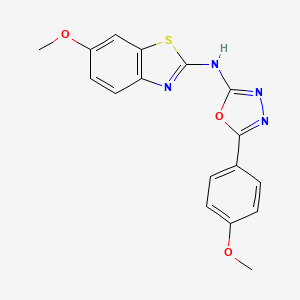
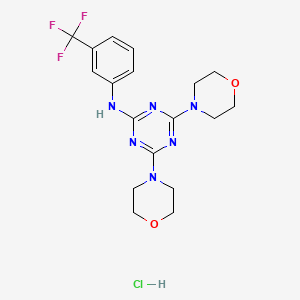
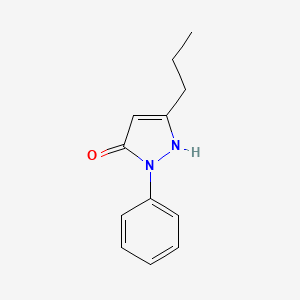
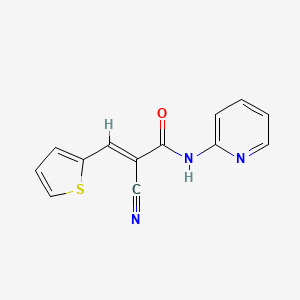
![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2915071.png)
